molecular formula C17H20N4O2 B6627300 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide

1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide

Cat. No. B6627300
M. Wt: 312.37 g/mol
InChI Key: HWSLAUCUPNVEOS-UHFFFAOYSA-N
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Description

1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide, also known as PAPC, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also acts as an anti-oxidant by reducing oxidative stress and increasing the activity of antioxidant enzymes. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been found to modulate the expression of genes involved in neurodegeneration and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide also reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. It has been found to have neuroprotective effects by modulating the expression of genes involved in neurodegeneration and synaptic plasticity.

Advantages and Limitations for Lab Experiments

1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to using 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well-established.

Future Directions

There are several future directions for research on 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the study of its mechanism of action and the identification of its molecular targets. Additionally, the pharmacokinetics and toxicity profile of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide need to be established to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves a multi-step process that includes the reaction of 4-phenylpyrazole with acetyl chloride to form 2-acetyl-4-phenylpyrazole. The resulting compound is then reacted with piperidine and 4-nitrobenzoyl chloride to form 1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. The final product is obtained after purification and isolation procedures.

Scientific Research Applications

1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-oxidant, and neuroprotective properties. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c18-17(23)14-6-8-20(9-7-14)16(22)12-21-11-15(10-19-21)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSLAUCUPNVEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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